molecular formula C17H17N3O2 B15039520 [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid

[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B15039520
M. Wt: 295.34 g/mol
InChI Key: CSAPTKPEBSBDEZ-UHFFFAOYSA-N
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Description

2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID typically involves multiple steps. One common method includes the reaction of a benzodiazole derivative with a suitable acetic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction might involve the use of thionyl chloride and triethylamine in a solvent like 1,4-dioxane .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert certain functional groups into more reactive forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-6-8-13(9-7-12)10-19-14-4-2-3-5-15(14)20(17(19)18)11-16(21)22/h2-9,18H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAPTKPEBSBDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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